

Application Note: Synthesis and Characterization of 6-Hydroxyeplerenone

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Compound of Interest

Compound Name: 6beta-Hydroxyeplerenone

CAS No.: 209253-80-5

Cat. No.: B600953

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Abstract

6

-Hydroxyeplerenone (CAS 209253-80-5) is the primary oxidative metabolite of the selective mineralocorticoid receptor antagonist Eplerenone (Inspra®). Formed exclusively via cytochrome P450 3A4 (CYP3A4) mediated hydroxylation, this metabolite serves as a critical reference standard for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and metabolic stability assays. This application note details a robust biocatalytic synthesis protocol using recombinant CYP3A4 microsomes to generate high-fidelity reference material, alongside a scalable chemical synthesis strategy for bulk preparation. Comprehensive characterization data, including NMR and MS/MS fragmentation patterns, are provided to ensure rigorous structural validation.

Introduction & Metabolic Context

Eplerenone is structurally distinct from spironolactone due to the presence of a 9,11-epoxide and a 7

-carbomethoxy group. These moieties render the molecule sensitive to harsh chemical conditions (acidic epoxide opening or C7 epimerization), making "biomimetic" synthesis the preferred route for generating authentic metabolite standards.

The metabolism of Eplerenone is regioselective:

- Major Pathway: 6

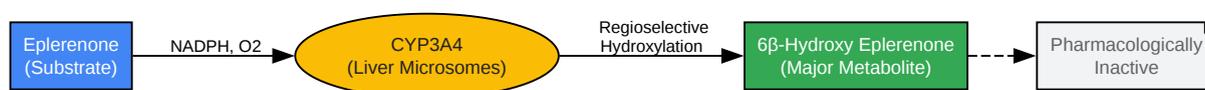
-hydroxylation via CYP3A4.[1]

- Minor Pathway: 21-hydroxylation (via CYP3A4/5).

- Clinical Relevance: 6

-OH Eplerenone is pharmacologically inactive but accounts for ~32% of the excreted dose, making it a vital marker for CYP3A4 activity and drug-drug interaction (DDI) studies.

Metabolic Pathway Diagram



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Figure 1: Biotransformation pathway of Eplerenone mediated by CYP3A4.[2]

Protocol A: Biocatalytic Synthesis (Recommended)

Purpose: Generation of high-purity analytical standards with guaranteed stereochemistry.

Scale: Milligram (mg) scale.

Reagents & Materials[4][5]

- Substrate: Eplerenone (Purity >98%).
- Enzyme Source: Recombinant Human CYP3A4 Supersomes™ (co-expressed with P450 Reductase & Cytochrome b5).
- Cofactor System: NADPH Regenerating System (NADP+, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase).
- Buffer: 100 mM Potassium Phosphate (pH 7.4).
- Stop Solution: Ice-cold Acetonitrile (ACN).

Step-by-Step Workflow

- Pre-Incubation Mixture:
 - Prepare a reaction vessel (glass) with 100 mM Potassium Phosphate buffer (pH 7.4).
 - Add CYP3A4 Supersomes to a final concentration of 50–100 pmol/mL.
 - Add Eplerenone (dissolved in DMSO, final DMSO <0.1%) to a final concentration of 50 μ M.
 - Critical: Pre-warm at 37°C for 5 minutes.
- Reaction Initiation:
 - Add the NADPH Regenerating System to initiate the reaction.
 - Incubate at 37°C with gentle shaking (100 rpm) for 60–120 minutes.
 - Note: Monitor conversion by HPLC every 30 mins to prevent over-oxidation.
- Termination & Extraction:
 - Quench reaction with an equal volume of ice-cold ACN.
 - Centrifuge at 10,000 x g for 10 minutes to pellet protein.
 - Extract the supernatant with Ethyl Acetate (3x volumes).
 - Evaporate the organic layer under Nitrogen () at 30°C.
- Purification:
 - Reconstitute residue in 50:50 Methanol:Water.
 - Purify via Semi-Preparative HPLC (See Section 5).

Protocol B: Chemical Synthesis Strategy (Scalable)

Purpose: Multi-gram synthesis for toxicity studies. Challenge: Preserving the 9,11-epoxide and 7-ester while oxidizing the C6 position.

Synthetic Route:

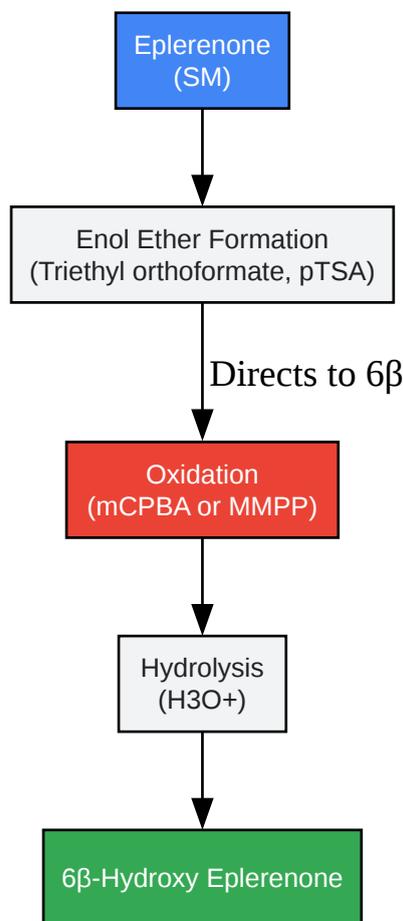
- Enol Ether Formation: Eplerenone is treated with triethyl orthoformate and p-toluenesulfonic acid (catalytic) in dioxane to form the 3-ethoxy-3,5-diene intermediate.
- Stereoselective Oxidation: The dienol ether is oxidized using Monoperoxyphthalic acid (MMPP) or m-CPBA in buffered dichloromethane. The 7

-substituent directs the incoming oxidant to the

-face, favoring 6

-hydroxylation.
- Hydrolysis: Mild acidic workup hydrolyzes the enol ether to restore the 3-keto-4-ene system, yielding 6

-OH Eplerenone.



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Figure 2: Chemical synthesis workflow via dienol ether intermediate.

Purification & Analytical Methods

High-Performance Liquid Chromatography (HPLC)[6]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 20% B to 70% B over 15 minutes.
- Flow Rate: 1.0 mL/min.

- Detection: UV at 240 nm (characteristic enone absorption).
- Retention Time: Eplerenone (~10.5 min), 6
-OH Eplerenone (~8.2 min - elutes earlier due to polarity).

Characterization Data

The following data validates the identity of 6

-Hydroxy Eplerenone.

Mass Spectrometry (LC-MS/MS)

- Molecular Formula:

[1][3][4]

- Molecular Weight: 430.49 Da[5][3][4]

- Ionization: ESI Positive Mode

- Parent Ion: m/z 431.2

- Key Fragments:

- m/z 413.2:

(Loss of 6-OH group).

- m/z 395.2:

(Loss of 6-OH and 11-OH/epoxide opening).

- m/z 379.2: Loss of Methanol (

) from the ester.

Nuclear Magnetic Resonance (NMR)

The 6

-hydroxyl group introduces specific shifts compared to Eplerenone.

Position	Proton ()	Chemical Shift (, ppm)	Multiplicity	Diagnostic Note
H-4	Vinylic	5.85 - 5.95	Singlet (s)	Deshielded vs Eplerenone (due to 6-OH)
H-6	Methine	4.35 - 4.45	Broad Singlet / Doublet	Key Diagnostic Signal (Equatorial H)
H-7	Methine	2.90 - 3.10	Multiplet	Shifted due to proximity to 6-OH
H-21	Lactone	4.10 - 4.30	Multiplet	Unchanged
Me-18	Methyl	1.05	Singlet	Angular methyl
Me-19	Methyl	1.35	Singlet	Angular methyl
-COOMe	Ester	3.65 - 3.70	Singlet	Methyl ester

Solvent:

or

. Note: The H-6 signal at ~4.4 ppm is the definitive confirmation of 6-hydroxylation.

Storage and Stability

- Physical State: White to off-white solid.
- Storage: -20°C (Long term), desiccated.
- Solution Stability: Stable in Methanol/Acetonitrile for 24 hours at 4°C. Avoid acidic solutions to prevent epoxide hydrolysis.
- Handling: Protect from light (potential for autoxidation).

References

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- Chemical Synthesis of Eplerenone Impurities: Zhang, J., et al. "Synthesis and Physicochemical Characterization of the Process-Related Impurities of Eplerenone." *Molecules*, 2017, 22(8), 1346.
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- Analytical Standards & CAS D

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